![molecular formula C5H2F8 B1502990 1,1,4,4,4-Pentafluoro-2-(trifluoromethyl)but-1-ene CAS No. 400-17-9](/img/structure/B1502990.png)
1,1,4,4,4-Pentafluoro-2-(trifluoromethyl)but-1-ene
Overview
Description
Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, which can be synthesized using 1,1,4,4,4-Pentafluoro-2-(trifluoromethyl)but-1-ene, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
As mentioned above, two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval . These products likely offer unique benefits due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
FDA-Approved Drugs
The trifluoromethyl group, which can be part of compounds synthesized using 1,1,4,4,4-Pentafluoro-2-(trifluoromethyl)but-1-ene, is found in many FDA-approved drugs . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
Safety and Hazards
1,1,4,4,4-Pentafluoro-2-(trifluoromethyl)but-1-ene is classified as a simple asphyxiant and a liquefied gas. It may displace oxygen and cause rapid suffocation. It contains gas under pressure and may explode if heated. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
1,1,4,4,4-pentafluoro-2-(trifluoromethyl)but-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F8/c6-3(7)2(5(11,12)13)1-4(8,9)10/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABTUKMXOXSGHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(F)F)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672890 | |
Record name | 1,1,4,4,4-Pentafluoro-2-(trifluoromethyl)but-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,4,4,4-Pentafluoro-2-(trifluoromethyl)but-1-ene | |
CAS RN |
400-17-9 | |
Record name | 1,1,4,4,4-Pentafluoro-2-(trifluoromethyl)but-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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